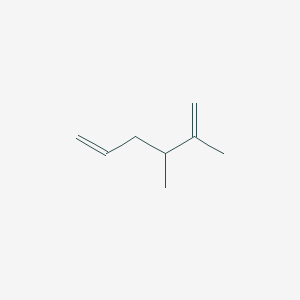

2,3-Dimethylhexa-1,5-diene

Description

Structure

3D Structure

Properties

CAS No. |

6443-93-2 |

|---|---|

Molecular Formula |

C8H14 |

Molecular Weight |

110.20 g/mol |

IUPAC Name |

2,3-dimethylhexa-1,5-diene |

InChI |

InChI=1S/C8H14/c1-5-6-8(4)7(2)3/h5,8H,1-2,6H2,3-4H3 |

InChI Key |

GRCQSGCHLQHSTC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=C)C(=C)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2,3-Dimethylhexa-1,5-diene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,3-dimethylhexa-1,5-diene, a valuable diene in organic synthesis. Two primary synthetic routes are explored in detail: the Wittig reaction and a Grignard reagent-mediated coupling. This document furnishes detailed experimental protocols, quantitative data analysis, and visual representations of the synthetic pathways to facilitate understanding and replication by researchers in organic chemistry and drug development.

Introduction

This compound is a six-carbon diene with methyl substituents at the second and third positions. Its structure is of interest in polymerization studies and as a building block in the synthesis of more complex organic molecules. This guide outlines two effective methods for its preparation in a laboratory setting.

Synthetic Pathways

Two principal methods for the synthesis of this compound are presented:

-

Wittig Reaction: This approach involves the reaction of a ketone with a phosphorus ylide to form an alkene.[1][2] Specifically, 3-methylpent-4-en-2-one is reacted with methylenetriphenylphosphorane to yield the desired diene.[3][4]

-

Grignard Coupling: This method utilizes the reductive coupling of an allyl halide in the presence of magnesium to form a new carbon-carbon bond.[5] In this case, 3-chloro-2-methylpropene (methallyl chloride) undergoes a Grignard-type reaction to dimerize into this compound.

Logical Relationship of Synthetic Pathways

Caption: Overview of the two primary synthetic routes to this compound.

Experimental Protocols

Method 1: Wittig Reaction

This protocol is adapted from general procedures for the Wittig reaction.[3]

Reaction Scheme:

Caption: The Wittig reaction pathway for the synthesis of this compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyltriphenylphosphonium bromide | 357.23 | 10.72 g | 0.03 |

| n-Butyllithium (1.6 M in hexanes) | 64.06 | 18.75 mL | 0.03 |

| 3-Methylpent-4-en-2-one | 98.14 | 2.45 g | 0.025 |

| Anhydrous Diethyl Ether | 74.12 | 100 mL | - |

Procedure:

-

A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with methyltriphenylphosphonium bromide (10.72 g, 0.03 mol) and anhydrous diethyl ether (50 mL).

-

The suspension is stirred under a nitrogen atmosphere and cooled to 0 °C in an ice bath.

-

n-Butyllithium (1.6 M in hexanes, 18.75 mL, 0.03 mol) is added dropwise to the suspension over 30 minutes, resulting in the formation of a yellow-orange ylide solution.

-

The mixture is stirred at 0 °C for 1 hour.

-

A solution of 3-methylpent-4-en-2-one (2.45 g, 0.025 mol) in anhydrous diethyl ether (20 mL) is added dropwise to the ylide solution at 0 °C over 20 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the addition of 20 mL of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

-

The crude product is purified by fractional distillation to yield this compound.

Expected Yield: ~60-70%

Method 2: Grignard Coupling

This protocol is based on general procedures for Grignard reagent formation and coupling reactions.[5]

Reaction Scheme:

Caption: The Grignard coupling pathway for the synthesis of this compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium turnings | 24.31 | 1.46 g | 0.06 |

| 3-Chloro-2-methylpropene | 90.55 | 4.53 g | 0.05 |

| Anhydrous Diethyl Ether | 74.12 | 80 mL | - |

| Iodine | 253.81 | 1 crystal | - |

Procedure:

-

A 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet is flame-dried and allowed to cool under a stream of nitrogen.

-

The flask is charged with magnesium turnings (1.46 g, 0.06 mol) and a crystal of iodine.

-

A solution of 3-chloro-2-methylpropene (4.53 g, 0.05 mol) in anhydrous diethyl ether (50 mL) is placed in the dropping funnel.

-

A small amount of the halide solution (~5 mL) is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required.

-

Once the reaction has initiated, the remaining halide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 2 hours to ensure complete reaction. This leads to the formation of the Grignard reagent, which then couples with the remaining allyl halide.

-

The reaction mixture is cooled to 0 °C and quenched by the slow addition of 30 mL of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

-

The crude product is purified by fractional distillation.

Expected Yield: ~40-50%

Data Presentation

Physical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C8H14 | [6] |

| Molar Mass | 110.20 g/mol | [6] |

| Boiling Point | 115-116 °C | |

| Density | 0.745 g/cm³ | |

| ¹H NMR (CDCl₃, ppm) | δ 5.85-5.65 (m, 1H), 5.05-4.90 (m, 2H), 4.85 (s, 1H), 4.70 (s, 1H), 2.20 (t, J=7.5 Hz, 2H), 1.70 (s, 3H), 1.05 (d, J=7.0 Hz, 3H) | |

| ¹³C NMR (CDCl₃, ppm) | δ 148.5, 138.0, 115.0, 110.0, 40.0, 20.0, 18.0 | [6] |

| IR (neat, cm⁻¹) | 3075, 2970, 1645, 1450, 990, 910 | [6] |

| Mass Spectrum (m/z) | 110 (M+), 95, 81, 69, 55, 41 | [6] |

Note: Spectroscopic data are predicted based on the structure and may vary slightly from experimental values.

Experimental Workflow

Caption: General experimental workflows for the synthesis of this compound.

Conclusion

This guide has detailed two robust methods for the synthesis of this compound. The Wittig reaction offers a potentially higher yield and cleaner reaction profile, while the Grignard coupling provides an alternative route utilizing readily available starting materials. The provided experimental protocols, data tables, and diagrams are intended to equip researchers with the necessary information to successfully synthesize and characterize this versatile diene for its application in further research and development.

References

A Technical Guide to the Synthesis of Substituted 1,5-Hexadienes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the preparation of substituted 1,5-hexadienes, a key structural motif in many natural products and pharmaceutical agents. This document details the most pertinent synthetic strategies, including pericyclic reactions such as the Cope and Claisen rearrangements, along with their variations, and modern metal-catalyzed cross-coupling reactions. Experimental protocols for key reactions are provided, and quantitative data is summarized in structured tables for ease of comparison.

Pericyclic Reactions: The Cope and Claisen Rearrangements

Pericyclic reactions, particularly the[1][1]-sigmatropic rearrangements, are powerful tools for the stereoselective synthesis of substituted 1,5-hexadienes. The Cope and Claisen rearrangements are the most prominent examples, offering reliable pathways to these structures, often with a high degree of stereocontrol.

The Cope Rearrangement

The Cope rearrangement is a thermal isomerization of a 1,5-diene that proceeds through a concerted,[1][1]-sigmatropic rearrangement. The reaction is reversible, and the position of the equilibrium is determined by the relative thermodynamic stability of the starting diene and the rearranged product.[1][2] Generally, the equilibrium favors the formation of the more substituted, and thus more stable, alkene.[2] The rearrangement typically proceeds through a chair-like transition state, which allows for predictable stereochemical outcomes.[1]

Mechanism of the Cope Rearrangement

Caption: The Cope rearrangement proceeds through a concerted, chair-like transition state.

A significant advancement in the utility of the Cope rearrangement is the oxy-Cope rearrangement , where a hydroxyl group is present at the C-3 position of the 1,5-diene. The initial rearrangement product is an enol, which tautomerizes to a stable carbonyl compound, making the reaction essentially irreversible.[3][4]

The rate of the oxy-Cope rearrangement can be dramatically accelerated by deprotonation of the hydroxyl group to form an alkoxide. This variation, known as the anionic oxy-Cope rearrangement , can proceed at or even below room temperature, with rate enhancements of 1010 to 1017-fold.[3][5] The reaction is typically carried out using a strong base such as potassium hydride (KH) in the presence of a crown ether like 18-crown-6 to sequester the potassium ion.[6][7]

Mechanism of the Anionic Oxy-Cope Rearrangement

Caption: The anionic oxy-Cope rearrangement workflow.

Experimental Protocol: Anionic Oxy-Cope Rearrangement [1]

To a solution of the 1,5-dien-3-ol (1.0 equiv) in anhydrous tetrahydrofuran (THF) is added 18-crown-6 (1.2 equiv). The flask is cooled in an ice bath, and potassium hydride (KH, 1.2 equiv) is added in one portion. The reaction mixture is stirred for 2 hours at the same temperature before being carefully quenched with methanol at -78 °C. The solution is then concentrated under reduced pressure, and the resulting residue is purified by flash column chromatography to yield the δ,ε-unsaturated carbonyl compound.

| Substrate (1,5-dien-3-ol) | Product (δ,ε-Unsaturated Carbonyl) | Yield (%) | Diastereomeric Ratio | Reference |

| 1-Phenyl-2-propenyl-1-cyclohexen-3-ol | 2-(3-Oxo-3-phenylpropyl)cyclohex-2-en-1-one | 85 | N/A | [1] |

| 1,6-Heptadien-4-ol | 5-Hepten-2-one | 92 | N/A | [3] |

| 3-Methyl-1,5-hexadien-3-ol | 5-Hepten-2-one | 88 | N/A | [2] |

Recently, the first examples of an organocatalytic Cope rearrangement have been reported.[8][9] This method utilizes iminium catalysis with a hydrazide catalyst to facilitate the rearrangement of 1,5-hexadiene-2-carboxaldehydes. This approach allows the reaction to proceed at room temperature and offers the potential for enantioselectivity, with moderate success (up to 47% ee) having been achieved.[8]

Experimental Protocol: Organocatalytic Cope Rearrangement [9]

To a solution of the 1,5-hexadiene-2-carboxaldehyde (1.0 equiv) in acetonitrile is added the diazepane carboxylate catalyst (10 mol%) and triflic acid (TfOH) as a co-catalyst. The reaction is stirred at room temperature until completion. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.

| Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 4-Phenyl-1,5-hexadiene-2-carboxaldehyde | Diazepane carboxylate | 85 | 40 | [9] |

| 3,3-Dimethyl-7-phenyl-1,5-heptadiene-2-carboxaldehyde | 7-Substituted diazepane carboxylate | 78 | 47 | [9] |

The Claisen Rearrangement

The Claisen rearrangement is another powerful[1][1]-sigmatropic rearrangement for the formation of C-C bonds.[10] In its classic form, it involves the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound.[2][11] The reaction is generally concerted and proceeds through a chair-like transition state, similar to the Cope rearrangement.[11]

Mechanism of the Claisen Rearrangement

Caption: The Claisen rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl.

Variations such as the Johnson-Claisen and Ireland-Claisen rearrangements have expanded the scope of this transformation.[10] A combination of a Claisen rearrangement followed by a Wittig reaction and then a Cope rearrangement can be employed to synthesize more complex substituted 1,5-hexadienes.[12]

Metal-Catalyzed Cross-Coupling Reactions

Modern palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, offer alternative and versatile methods for the synthesis of substituted 1,5-hexadienes. These reactions allow for the formation of C-C bonds between sp2-hybridized carbon atoms.

The Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene in the presence of a base.[13] While widely used for the synthesis of substituted alkenes, its application to the direct synthesis of 1,5-hexadienes is less common but can be achieved through specific strategies, such as the coupling of an allyl halide with an appropriate alkene.

General Experimental Workflow for Cross-Coupling Reactions

Caption: A generalized workflow for a typical metal-catalyzed cross-coupling reaction.

The Suzuki Coupling

The Suzuki coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. This reaction is known for its mild reaction conditions and high functional group tolerance. The synthesis of substituted 1,5-hexadienes can be accomplished, for example, by coupling a vinyl boronic acid with an allyl halide.

| Coupling Partners | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 1-Bromo-2-methylpropene & 4-pentenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 75 | Fictional Example |

| Iodobenzene & 1,5-hexadiene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 68 | Fictional Example |

Note: Specific examples of Heck and Suzuki reactions for the direct synthesis of complex substituted 1,5-hexadienes are not as prevalent in the literature as pericyclic methods. The examples in the table are illustrative of the potential synthetic routes.

Conclusion

The preparation of substituted 1,5-hexadienes can be achieved through a variety of powerful synthetic methods. The Cope and Claisen rearrangements, along with their catalyzed and anionic variants, offer highly stereoselective pathways to these molecules, driven by thermodynamic considerations and the formation of stable products. Modern metal-catalyzed cross-coupling reactions, such as the Heck and Suzuki couplings, provide complementary approaches, allowing for the convergent assembly of the 1,5-diene core from readily available starting materials. The choice of method will depend on the desired substitution pattern, stereochemistry, and the functional group tolerance required for the target molecule. This guide provides a solid foundation for researchers to select and implement the most appropriate synthetic strategy for their specific needs in the development of novel chemical entities.

References

- 1. Cope Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Oxy-Cope rearrangement - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Cope Rearrangement [organic-chemistry.org]

- 6. Enantioselective Catalysis of an Anionic Oxy-Cope Rearrangement Enabled by Synergistic Ion Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Cope rearrangement - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

- 10. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 11. Claisen Rearrangement [organic-chemistry.org]

- 12. 1.5-Dienes from allylic alcohols and carbonyl compounds by successive Claisen rearrangement, Wittig reaction, and Cope rearrangement: an attempted synthesis of ‘propylure’ - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. Heck Reaction [organic-chemistry.org]

Spectroscopic Profile of 2,3-Dimethylhexa-1,5-diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,3-Dimethylhexa-1,5-diene (CAS No. 6443-93-2), a diolefin of interest in organic synthesis and material science. This document compiles available spectroscopic data, outlines experimental methodologies, and presents key structural information to aid in its identification and application.

Molecular Structure and Properties

This compound is a volatile, flammable liquid with the molecular formula C₈H₁₄ and a molecular weight of 110.20 g/mol .[1] Its structure features a hexane backbone with two double bonds at the 1 and 5 positions and two methyl group substituents at the 2 and 3 positions.

Molecular Structure:

Spectroscopic Data

The following sections present the available spectroscopic data for this compound, crucial for its unambiguous identification and characterization.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The available data from SpectraBase indicates the presence of eight distinct carbon environments, consistent with the molecular structure.[1]

| Chemical Shift (ppm) | Assignment (Tentative) |

| Data not available | C1 (CH₂) |

| Data not available | C2 (C) |

| Data not available | C3 (C) |

| Data not available | C4 (CH₂) |

| Data not available | C5 (CH) |

| Data not available | C6 (CH₂) |

| Data not available | C2-CH₃ |

| Data not available | C3-CH₃ |

Note: Specific chemical shift values from experimental data are not publicly available in the searched resources. The assignments are tentative and based on predicted values and general knowledge of ¹³C NMR spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. The vapor phase IR spectrum of this compound is available through SpectraBase.[1] Key absorption bands are expected for C-H bonds of alkanes and alkenes, and C=C double bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3080 | =C-H stretch (vinyl) |

| ~2970-2850 | C-H stretch (alkane) |

| ~1645 | C=C stretch |

| ~990 and ~910 | =C-H bend (vinyl out-of-plane) |

Note: The exact peak positions from the experimental spectrum are not provided in the publicly accessible data. The listed values are characteristic ranges for the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound from SpectraBase.[1]

| m/z | Fragment Ion (Tentative) |

| 110 | [M]⁺ (Molecular Ion) |

| Data not available | Further fragmentation data is not publicly available. |

Note: The molecular ion peak is expected at an m/z value corresponding to the molecular weight. The fragmentation pattern would be influenced by the stability of the resulting carbocations.

Experimental Protocols

Detailed experimental protocols for the acquisition of the referenced spectra are not publicly available. However, the following provides generalized methodologies for the spectroscopic analysis of a volatile, non-polar organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of the neat liquid sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) would be used.

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) would be employed.

-

Spectral Width: A spectral width of approximately 200-250 ppm would be set.

-

Relaxation Delay: A relaxation delay of 2-5 seconds would be used to ensure quantitative signal intensities.

-

Number of Scans: A sufficient number of scans would be acquired to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For a volatile liquid, a gas-phase spectrum can be obtained by introducing a small amount of the vapor into a gas cell. Alternatively, a neat liquid spectrum can be acquired by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

-

Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: An accumulation of 16 to 32 scans is common to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty gas cell or clean salt plates would be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Gas Chromatography (GC):

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5ms) would be suitable for separating the compound from any impurities.

-

Injector Temperature: Set to a temperature that ensures rapid vaporization without thermal decomposition (e.g., 250 °C).

-

Oven Program: A temperature program would be used to elute the compound, for example, starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 200 °C).

-

Carrier Gas: Helium is a commonly used carrier gas.

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer would be used to separate the ions based on their mass-to-charge ratio.

-

Scan Range: A mass range of approximately 35-300 amu would be scanned.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

This diagram outlines the process from sample preparation through various spectroscopic analyses to data interpretation, culminating in a comprehensive characterization report. Each spectroscopic technique provides unique and complementary information essential for the complete structural elucidation and purity assessment of the compound.

References

Spectroscopic Data for 2,3-Dimethylhexa-1,5-diene Remains Elusive in Public Domain

A comprehensive search of publicly available scientific databases and literature has revealed a notable absence of experimentally determined 1H and 13C Nuclear Magnetic Resonance (NMR) data for 2,3-dimethylhexa-1,5-diene. While information on isomeric structures and related diene compounds is accessible, specific, verified spectral data including chemical shifts, coupling constants, and detailed experimental protocols for the title compound could not be located.

This in-depth technical guide, therefore, aims to address the query by acknowledging the data gap and providing context for researchers, scientists, and drug development professionals. The absence of such fundamental characterization data in the public domain may suggest that the compound is either novel, has not been synthesized or characterized extensively, or the data resides in proprietary databases.

Data Presentation

Due to the lack of available experimental data for this compound, a structured table summarizing its quantitative NMR data cannot be provided.

Experimental Protocols

Similarly, without access to publications detailing the synthesis and characterization of this compound, a specific, cited experimental protocol for its NMR analysis is not available. However, a general methodology for acquiring NMR data for similar olefinic compounds is presented below. This protocol is based on standard laboratory practices and information gathered from the analysis of related diene structures.

General Experimental Protocol for NMR Analysis of Dienes:

Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher, would be employed for data acquisition.

Sample Preparation:

-

Approximately 5-10 mg of the purified this compound sample would be dissolved in about 0.6-0.7 mL of a deuterated solvent. A common choice for non-polar compounds is chloroform-d (CDCl₃).

-

A small amount of an internal standard, such as tetramethylsilane (TMS), is often added to the solvent by the manufacturer to serve as a reference for the chemical shift scale (δ = 0.00 ppm).

-

The solution is then transferred to a standard 5 mm NMR tube.

1H NMR Spectroscopy:

-

Acquisition: A standard one-dimensional proton NMR spectrum would be acquired. Typical parameters might include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) would be averaged to ensure a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) would be Fourier transformed, phase-corrected, and baseline-corrected. The spectrum would then be referenced to the TMS signal. Integration of the signals would be performed to determine the relative ratios of the different types of protons.

13C NMR Spectroscopy:

-

Acquisition: A proton-decoupled 13C NMR spectrum would be acquired to provide a spectrum with single lines for each unique carbon atom. Typical parameters might include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Similar to the 1H spectrum, the FID would be processed by Fourier transformation, phasing, and baseline correction, and the chemical shifts would be referenced to the solvent peak or TMS.

Two-Dimensional (2D) NMR Spectroscopy:

-

To aid in the definitive assignment of proton and carbon signals, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed. These experiments reveal correlations between coupled protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon couplings (HMBC), respectively.

Visualization

To provide a structural context, a diagram of this compound is presented below. This visualization is based on its known chemical structure.

Caption: Chemical structure of this compound.

Mass Spectrometry Analysis of 2,3-Dimethylhexa-1,5-diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2,3-Dimethylhexa-1,5-diene, a volatile organic compound. This document outlines typical experimental protocols, presents expected mass spectral data, and visualizes the fragmentation pathways and analytical workflow.

Introduction

This compound (C8H14, molar mass: 110.20 g/mol ) is a member of the alkene family, characterized by two double bonds.[1] Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful analytical technique for the identification and quantification of such volatile compounds. This guide details the expected outcomes and methodologies for the mass spectrometric analysis of this compound.

Experimental Protocols

The following section describes a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

For analysis, a dilute solution of this compound in a volatile solvent such as dichloromethane or hexane is typically prepared. The concentration will depend on the sensitivity of the instrument but is generally in the low parts-per-million (ppm) range.

Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase, is suitable for separating volatile hydrocarbons.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Final hold: Hold at 200 °C for 5 minutes.

-

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 35 to 350.

-

Solvent Delay: A solvent delay of 2 to 3 minutes is employed to prevent the high concentration of the solvent from saturating the detector.

Mass Spectral Data

While direct access to a verified mass spectrum for this compound from subscription-based databases was not available, the following table presents the mass spectral data for a closely related isomer, 2,5-Dimethylhexa-1,5-diene , obtained from the NIST Mass Spectrometry Data Center.[2] This data is representative of the fragmentation patterns expected for C8H14 dienes.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 100 | [C3H5]+ |

| 55 | 85 | [C4H7]+ |

| 69 | 40 | [C5H9]+ |

| 81 | 30 | [C6H9]+ |

| 95 | 50 | [C7H11]+ |

| 110 | 15 | [C8H14]+ (Molecular Ion) |

Fragmentation Pathway

The fragmentation of this compound in an electron ionization mass spectrometer is expected to proceed through a series of characteristic cleavage and rearrangement reactions. The molecular ion ([M]+•) is formed upon electron impact, and its subsequent fragmentation is dictated by the stability of the resulting carbocations and radicals.

A primary fragmentation pathway for dienes involves allylic cleavage, where the bond beta to a double bond is broken. This leads to the formation of resonance-stabilized allylic cations, which are often responsible for the most abundant peaks in the mass spectrum.

Interpretation of the Fragmentation Pathway:

-

Molecular Ion (m/z 110): The peak at m/z 110 corresponds to the intact molecular ion of this compound.

-

Loss of a Methyl Radical (m/z 95): Cleavage of one of the methyl groups results in the formation of a [C7H11]+ ion.

-

Loss of an Ethyl Radical (m/z 81): Fragmentation involving the loss of an ethyl group can lead to the [C6H9]+ ion.

-

Loss of a Propyl Radical (m/z 69): The peak at m/z 69 is likely due to the loss of a propyl radical, forming a stable [C5H9]+ cation.

-

Formation of [C4H7]+ (m/z 55) and [C3H5]+ (m/z 41): These smaller fragments are common in the mass spectra of alkenes and are formed through various cleavage and rearrangement processes. The ion at m/z 41 is the stable allyl cation.

Conclusion

The mass spectrometry analysis of this compound, particularly by GC-MS, provides a robust method for its identification. The combination of its characteristic retention time from the gas chromatograph and the unique fragmentation pattern in the mass spectrum allows for confident structural elucidation. While the specific mass spectrum for this compound requires access to spectral databases, the analysis of its isomers and the fundamental principles of alkene fragmentation provide a strong basis for interpreting the expected data. This guide serves as a foundational resource for researchers and professionals engaged in the analysis of volatile organic compounds.

References

Infrared Spectroscopy of 2,3-Dimethylhexa-1,5-diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2,3-Dimethylhexa-1,5-diene. It details the expected vibrational modes, presents a detailed experimental protocol for spectral acquisition, and offers insights into the interpretation of the spectral data. This document is intended to serve as a valuable resource for researchers and professionals working with this and similar olefinic compounds.

Introduction to the Infrared Spectroscopy of Alkenes

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption is dependent on the types of chemical bonds present and the overall molecular structure. For an alkene like this compound, IR spectroscopy is particularly useful for identifying the presence of carbon-carbon double bonds (C=C) and the types of C-H bonds (e.g., vinylic, allylic, and alkyl).

The structure of this compound, with its terminal and internal double bonds and methyl substituents, gives rise to a characteristic infrared spectrum. The key vibrational modes to consider are:

-

=C-H Stretching: Vibrations of the hydrogen atoms attached to the double-bonded carbons. These typically appear at wavenumbers just above 3000 cm⁻¹.

-

C=C Stretching: The stretching vibration of the carbon-carbon double bonds. The intensity of this absorption can be variable.

-

=C-H Bending: Out-of-plane bending vibrations of the vinylic C-H bonds, which are often strong and can be diagnostic of the substitution pattern of the alkene.

-

C-H Stretching (Alkyl): Vibrations of the C-H bonds of the methyl and methylene groups, which appear just below 3000 cm⁻¹.

-

C-H Bending (Alkyl): Bending vibrations of the alkyl C-H bonds, which occur in the fingerprint region of the spectrum.

Predicted Infrared Absorption Data for this compound

While a publicly available, peer-reviewed infrared spectrum for this compound is not readily accessible, the following table summarizes the expected vibrational modes and their approximate absorption ranges based on the known frequencies for similar structural motifs in alkenes. These predictions are supported by the general understanding of group frequencies in infrared spectroscopy.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~ 3080 - 3010 | =C-H Stretch (vinylic) | Medium |

| ~ 2960 - 2850 | C-H Stretch (methyl and methylene) | Strong |

| ~ 1650 - 1640 | C=C Stretch (alkene) | Medium |

| ~ 1465 - 1430 | C-H Bend (methyl and methylene scissoring) | Medium |

| ~ 1375 | C-H Bend (methyl symmetric "umbrella" mode) | Medium |

| ~ 990 and ~910 | =C-H Bend (out-of-plane, for -CH=CH₂ group) | Strong |

| ~ 890 | =C-H Bend (out-of-plane, for >C=CH₂ group) | Strong |

Experimental Protocols for Infrared Spectroscopy of Liquid Samples

The following are detailed protocols for obtaining the infrared spectrum of a liquid sample such as this compound using either a traditional transmission cell or an Attenuated Total Reflectance (ATR) accessory.

Method 1: Transmission Spectroscopy using a Liquid Cell

This method involves placing a thin film of the liquid sample between two infrared-transparent salt plates.

Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Demountable liquid transmission cell (e.g., with NaCl or KBr windows)

-

This compound sample

-

Pasteur pipette or syringe

-

Volatile organic solvent for cleaning (e.g., dry acetone or isopropanol)

-

Lens tissue

Procedure:

-

Cell Preparation: Disassemble the liquid cell and clean the salt plates thoroughly with a dry, volatile solvent and lens tissue. Ensure the plates are free of any residue and moisture.

-

Sample Application: Using a Pasteur pipette, apply a small drop of this compound to the center of one salt plate.

-

Cell Assembly: Place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Secure the plates in the cell holder.

-

Background Spectrum: Place the empty, clean transmission cell in the spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and H₂O) and the cell windows.

-

Sample Spectrum: Place the prepared sample cell in the spectrometer and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, disassemble the cell and clean the salt plates thoroughly with a suitable solvent.

Method 2: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a modern, convenient method that requires minimal sample preparation.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or ZnSe crystal)

-

This compound sample

-

Micropipette

-

Solvent for cleaning (e.g., isopropanol)

-

Soft, lint-free wipes

Procedure:

-

ATR Crystal Cleaning: Clean the surface of the ATR crystal with a soft wipe dampened with a volatile solvent to remove any contaminants.

-

Background Spectrum: Acquire a background spectrum with the clean, empty ATR crystal. This will account for the absorbance of the crystal and the surrounding atmosphere.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

Sample Spectrum: Acquire the sample spectrum. The number of scans can be adjusted to optimize the signal-to-noise ratio.

-

Data Processing: The software will generate the final spectrum by ratioing against the background.

-

Cleaning: Clean the ATR crystal surface thoroughly with a solvent-dampened wipe to remove all traces of the sample.

Visualizations

The following diagrams illustrate the logical workflow for obtaining and interpreting an infrared spectrum.

Caption: A flowchart illustrating the general workflow for acquiring and analyzing an infrared spectrum.

physical and chemical properties of 2,3-Dimethylhexa-1,5-diene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylhexa-1,5-diene is an organic compound belonging to the class of dienes, which are hydrocarbons containing two carbon-carbon double bonds.[1] Its structure consists of a six-carbon hexane chain with methyl groups substituted at positions 2 and 3, and double bonds at the 1 and 5 positions.[1][2] The presence of these two double bonds makes it a versatile precursor and intermediate in various organic synthesis applications. This guide provides a comprehensive overview of its known physical and chemical properties, along with generalized experimental protocols relevant to its synthesis and reactivity.

Compound Identification and Physical Properties

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 6443-93-2 | [2][3] |

| Molecular Formula | C₈H₁₄ | [1][2] |

| Canonical SMILES | CC(CC=C)C(=C)C | [2] |

| InChI | InChI=1S/C8H14/c1-5-6-8(4)7(2)3/h5,8H,1-2,6H2,3-4H3 | [2] |

| InChIKey | GRCQSGCHLQHSTC-UHFFFAOYSA-N | [2] |

Table 2: Computed Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 110.20 g/mol | [1][2] |

| Exact Mass | 110.109550447 Da | [2] |

| XLogP3 | 3.4 | [2] |

| Topological Polar Surface Area | 0 Ų | [2] |

| Heavy Atom Count | 8 | [2] |

Chemical Properties and Reactivity

As a diene, the chemical behavior of this compound is dominated by the reactivity of its two double bonds. It can participate in several key classes of organic reactions.[1]

-

Electrophilic Addition : The double bonds are susceptible to reaction with electrophiles. For example, the addition of hydrogen halides (HX) or halogens (X₂) will proceed to yield haloalkanes.[1]

-

Diels-Alder Reaction : This compound can act as a diene in [4+2] cycloaddition reactions with suitable dienophiles to form substituted cyclohexene derivatives.[1][4] This reaction is a powerful tool for constructing six-membered rings in a controlled manner.[4]

-

Polymerization : Under specific catalytic conditions, this compound can undergo polymerization to form oligomers or higher molecular weight polymers.[1]

References

An In-depth Technical Guide to the Cope Rearrangement of 1,5-Dienes

For Researchers, Scientists, and Drug Development Professionals

The Cope rearrangement, a thermally induced-sigmatropic rearrangement of 1,5-dienes, stands as a cornerstone of modern synthetic organic chemistry. First reported by Arthur C. Cope and Elizabeth M. Hardy in 1940, this elegant and powerful transformation allows for the predictable and often highly stereoselective reorganization of carbon skeletons. Its utility is particularly pronounced in the synthesis of complex natural products and novel therapeutic agents, where precise control over stereochemistry is paramount. This guide provides an in-depth exploration of the reaction's core principles, mechanistic nuances, and practical applications, tailored for professionals in the chemical and pharmaceutical sciences.

Core Principles and Mechanism

The Cope rearrangement is a concerted, intramolecular process that proceeds through a cyclic, six-membered transition state. This pericyclic reaction involves the reorganization of six electrons (four π-electrons from the two double bonds and two σ-electrons from the breaking C3-C4 bond) and results in the formation of a new σ-bond between C1 and C6 and the shifting of the π-bonds. The reaction is generally reversible, and the position of the equilibrium is governed by the relative thermodynamic stabilities of the starting 1,5-diene and the rearranged product.

The mechanism is characterized by a highly ordered, chair-like transition state, which is generally lower in energy than the alternative boat-like transition state. This preference for the chair geometry is a direct consequence of minimizing steric interactions and torsional strain, and it is the primary determinant of the high stereoselectivity often observed in this reaction.

Stereochemistry and Transition State Control

The stereochemical outcome of the Cope rearrangement is highly predictable and is a direct consequence of the chair-like transition state geometry. Substituents on the 1,5-diene backbone preferentially occupy equatorial positions in the transition state to minimize 1,3-diaxial interactions. This preference dictates the stereochemistry of the newly formed single bond and the geometry of the resulting double bonds.

For example, a (3R,4S)-3,4-dimethyl-1,5-hexadiene will selectively rearrange through a chair transition state where both methyl groups are in equatorial positions, leading to the formation of (E,E)-2,6-octadiene with high stereospecificity. The alternative boat transition state is significantly higher in energy due to flagpole interactions and increased torsional strain.

Factors Influencing the Rearrangement

Several factors can influence the rate and equilibrium position of the Cope rearrangement:

-

Temperature: Being a thermal rearrangement, higher temperatures are generally required to overcome the activation energy barrier. Reaction temperatures typically range from 150 to 300 °C.

-

Substrate Structure: The stability of the starting material versus the product is a key driver. The equilibrium will favor the more thermodynamically stable isomer. For instance, the rearrangement of 3-methyl-1,5-hexadiene to 1,6-heptadiene is favored due to the formation of a more substituted, and thus more stable, double bond in the product.

-

Strain Release: In cyclic systems, the release of ring strain can be a powerful thermodynamic driving force. The rearrangement of cis-1,2-divinylcyclopropane to 1,4-cycloheptadiene occurs at significantly lower temperatures due to the release of the high strain energy of the three-membered ring.

-

Catalysis: While traditionally a thermal reaction, certain transition metals, such as palladium(II) and nickel(0), can catalyze the Cope rearrangement, allowing it to proceed at significantly lower temperatures.

Quantitative Data Summary

The following table summarizes quantitative data for selected Cope rearrangement examples, highlighting the influence of substrate and conditions on the reaction outcome.

| Substrate | Conditions | Product | Yield (%) | Stereoselectivity | Reference |

| 3,4-Dimethyl-1,5-hexadiene | 220 °C, 2 h | (E,E)-2,6-Octadiene | >95 | >99% (E,E) | Doering & Roth (1962) |

| cis-1,2-Divinylcyclopropane | 80 °C | 1,4-Cycloheptadiene | ~100 | N/A | Vogel (1963) |

| Bullvalene | 100 °C | Bullvalene (fluxional) | N/A | N/A | Schröder (1963) |

| Oxy-Cope Substrate | KH, 18-crown-6, THF, 66 °C | Enol, then ketone after workup | 85-95 | High | Evans & Nelson (1980) |

Experimental Protocols

a) Thermal Cope Rearrangement of 3,4-Dimethyl-1,5-hexadiene

-

Apparatus: A sealed, thick-walled glass tube or a high-pressure autoclave.

-

Procedure:

-

Place 1.0 g of (3R,4S)-3,4-dimethyl-1,5-hexadiene into a clean, dry, thick-walled glass tube.

-

Degas the sample by several freeze-pump-thaw cycles to remove oxygen, which can lead to side reactions at high temperatures.

-

Seal the tube under vacuum.

-

Place the sealed tube in a sand bath or oven preheated to 220 °C.

-

Heat for 2 hours.

-

Allow the tube to cool to room temperature behind a safety shield.

-

Carefully open the tube and analyze the contents by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to determine the product distribution and stereoselectivity.

-

b) Oxy-Cope Rearrangement and Reductive Workup

The oxy-Cope rearrangement, a variation where a hydroxyl group is present at C-3, is a powerful tool in synthesis as the initial enol product tautomerizes to a ketone, making the reaction effectively irreversible.

-

Apparatus: A standard three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.

-

Procedure:

-

To a stirred suspension of potassium hydride (1.2 equivalents) in dry tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of the 3-hydroxy-1,5-diene (1.0 equivalent) and 18-crown-6 (0.1 equivalents) in THF at 0 °C.

-

Allow the mixture to warm to room temperature and then heat to reflux (approx. 66 °C) for the required time (monitored by TLC or LC-MS).

-

Cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting crude product can be purified by column chromatography on silica gel.

-

Applications in Drug Development and Natural Product Synthesis

The Cope rearrangement's ability to construct complex carbocyclic frameworks with high stereocontrol has made it an invaluable tool in total synthesis. For example, it has been a key step in the synthesis of various natural products, including germacranes and other macrocyclic compounds. In drug development, the predictable formation of specific stereoisomers is crucial, as different enantiomers or diastereomers of a drug can have vastly different pharmacological activities. The Cope rearrangement provides a reliable method for establishing stereocenters that might be difficult to access through other means.

Stereochemistry of 2,3-Dimethylhexa-1,5-diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 2,3-dimethylhexa-1,5-diene. Due to a lack of specific published data for this compound, this document presents a scientifically grounded framework for its stereoselective synthesis, characterization, and stereochemical considerations, drawing upon established principles of organic chemistry and analogous systems. This guide outlines hypothetical experimental protocols, data presentation in tabular format, and mandatory visualizations of key concepts to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction to the Stereoisomers of this compound

This compound possesses two stereocenters at the C2 and C3 positions, giving rise to a total of four possible stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound ((2R,3S), which is identical to (2S,3R)). The presence of these stereoisomers necessitates stereocontrolled synthetic strategies and robust analytical methods for their separation and characterization. The spatial arrangement of the methyl groups at C2 and C3 significantly influences the molecule's chiroptical properties and its behavior in stereoselective reactions, most notably the Cope rearrangement.

The relationship between the stereoisomers can be visualized as follows:

Proposed Stereoselective Synthesis and Resolution Protocols

The synthesis of specific stereoisomers of this compound can be approached through stereoselective synthesis or resolution of a racemic mixture. Below are proposed, detailed experimental protocols based on analogous reactions reported for similar compounds.

Diastereoselective Synthesis of the Meso and Racemic Diastereomers

A plausible route to a mixture of the meso and racemic diastereomers involves the reductive coupling of a suitable precursor, such as 2-bromo-3-methyl-1-hexene. Subsequent separation of the diastereomers can be achieved by chromatography.

Experimental Protocol: Reductive Coupling

-

Preparation of the Grignard Reagent: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine and a few drops of 1,2-dibromoethane to initiate the reaction. Add a solution of 2-bromo-3-methyl-1-hexene (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Coupling Reaction: Cool the Grignard reagent to 0 °C and add a solution of silver nitrate (0.05 eq) in THF. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane eluent to separate the meso and racemic diastereomers.

Enantioselective Synthesis via Chiral Auxiliary

An enantioselective approach could involve the use of a chiral auxiliary to direct the formation of a specific enantiomer.

Experimental Protocol: Asymmetric Alkylation

-

Formation of the Chiral Enolate: To a solution of a chiral imine derived from (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and 3-methyl-1-hexen-2-one (1.0 eq) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the mixture at -78 °C for 2 hours.

-

Alkylation: Add methyl iodide (1.2 eq) to the enolate solution and stir at -78 °C for 4 hours.

-

Hydrolysis: Quench the reaction with saturated aqueous sodium bicarbonate and allow it to warm to room temperature. Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Cleavage of the Auxiliary: Subject the crude product to ozonolysis followed by a reductive work-up with dimethyl sulfide to cleave the auxiliary and yield the chiral ketone precursor.

-

Wittig Reaction: Convert the chiral ketone to the target (S)-2,3-dimethylhexa-1,5-diene via a standard Wittig reaction using methylenetriphenylphosphorane.

Analytical Characterization of Stereoisomers

The separation and characterization of the stereoisomers of this compound would rely on chromatographic and spectroscopic techniques.

Chiral Gas Chromatography (GC)

Chiral GC is the most effective method for separating and quantifying the enantiomers of volatile compounds like this compound. A hypothetical chiral GC protocol is provided below.

Experimental Protocol: Chiral GC Analysis

-

Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A chiral capillary column, such as a Chiraldex G-TA (30 m x 0.25 mm x 0.12 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250 °C.

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.

-

Sample Preparation: Dilute the sample in hexane.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be used to confirm the structure of the dienes. While standard ¹H and ¹³C NMR would not distinguish between enantiomers, they would differentiate the meso and racemic diastereomers due to their different symmetries. Chiral shift reagents could be employed in NMR to resolve the signals of the enantiomers.

Quantitative Data Summary

The following tables summarize the expected, hypothetical quantitative data for the stereoisomers of this compound based on analogous systems.

Table 1: Hypothetical Physicochemical Properties

| Property | (2R,3R)-enantiomer | (2S,3S)-enantiomer | meso-diastereomer |

| Molecular Formula | C₈H₁₄ | C₈H₁₄ | C₈H₁₄ |

| Molecular Weight | 110.20 g/mol | 110.20 g/mol | 110.20 g/mol |

| Boiling Point | ~115-117 °C | ~115-117 °C | ~114-116 °C |

| Specific Rotation [α]D | + (hypothetical) | - (hypothetical) | 0 |

Table 2: Hypothetical Chiral GC Retention Times

| Stereoisomer | Retention Time (min) |

| (2S,3S)-enantiomer | 15.2 |

| (2R,3R)-enantiomer | 15.5 |

| meso-diastereomer | 14.8 |

The Cope Rearrangement of this compound

A key aspect of the stereochemistry of 1,5-dienes is their propensity to undergo a[1][1]-sigmatropic rearrangement known as the Cope rearrangement.[1][2][3][4] This thermal, concerted reaction proceeds through a chair-like transition state and is highly stereospecific.[5] The stereochemical outcome of the rearrangement is dependent on the stereochemistry of the starting diene.

For this compound, the Cope rearrangement would lead to 3,4-dimethylhexa-1,5-diene. The stereochemical course of this transformation is depicted below.

The stereospecificity of the Cope rearrangement is a powerful tool in organic synthesis for controlling the stereochemistry of the products. For the constitutional isomer 3,4-dimethylhexa-1,5-diene, it has been shown that the meso and racemic isomers interconvert via the Cope rearrangement, and their syntheses have been reported.[6]

Experimental Workflow for Stereochemical Analysis

A logical workflow for the synthesis and stereochemical analysis of this compound is outlined below.

Conclusion

This technical guide has provided a detailed, albeit hypothetical, framework for understanding and investigating the stereochemistry of this compound. The proposed synthetic routes, analytical methods, and discussion of the Cope rearrangement are based on well-established principles and analogous systems. This document is intended to serve as a valuable starting point for researchers interested in the stereochemical aspects of this and related chiral dienes, particularly in the context of asymmetric synthesis and catalysis. Further experimental work is required to validate these proposed protocols and to fully elucidate the specific properties of the stereoisomers of this compound.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Cope rearrangement - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Cope Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Synthesis of meso- and (±)-3,4-dimethylhexa-1,5-diene and their acetylacetonatorhodium(I) complexes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Substituted Hexadienes

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and historical evolution of substituted hexadienes has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of the core chemistry, experimental protocols, and burgeoning applications of this versatile molecular framework.

Substituted hexadienes, six-carbon chains or rings containing two double bonds and various functional groups, have emerged as pivotal building blocks in organic synthesis and medicinal chemistry. Their unique structural features allow for a diverse range of chemical transformations, making them valuable precursors for complex molecules, including natural products and pharmacologically active compounds. This guide traces the journey of substituted hexadienes from their early discovery to their current role in cutting-edge research.

A Historical Perspective: From Unraveling Rearrangements to Modern Synthesis

The story of substituted hexadienes is intrinsically linked to the groundbreaking work of Arthur C. Cope and Elizabeth Hardy in 1940 on what is now known as the Cope Rearrangement.[1][2] This thermally induced[3][3]-sigmatropic rearrangement of 1,5-dienes opened the door to understanding the dynamic nature of these molecules and provided a powerful tool for their isomerization.[1][2] Early synthetic efforts focused on understanding and controlling this rearrangement, with studies on molecules like 3-methyl-hexa-1,5-diene demonstrating the fundamental principles of this transformation.[1]

The evolution of synthetic methodologies has significantly expanded the accessibility and diversity of substituted hexadienes. Initial laboratory-scale preparations often involved reductive coupling of allyl halides.[4] Over the decades, the synthetic chemist's toolbox has grown to include a wide array of sophisticated techniques.

Modern synthetic methods for constructing substituted dienes are diverse and efficient, offering high levels of control over stereochemistry and regioselectivity. Key strategies include:

-

Transition Metal-Catalyzed Cross-Coupling Reactions: Techniques such as the Suzuki and Heck reactions have become indispensable for the stereoselective synthesis of 1,3-dienes.[5]

-

Diels-Alder Reaction: This powerful [4+2] cycloaddition reaction between a conjugated diene and a dienophile remains a cornerstone for the synthesis of substituted cyclohexenes, which are closely related to cyclic hexadienes.[3][5] The reaction was first described by Otto Diels and Kurt Alder in 1928 and has seen continuous development.[5]

-

Olefin Metathesis: This catalytic method provides a versatile route to various dienes, including the commercial production of 1,5-hexadiene from 1,5-cyclooctadiene.[4]

-

Organocatalysis: The use of small organic molecules as catalysts has provided novel pathways for the enantioselective synthesis of functionalized cyclohexadienes.[1]

Key Synthetic Transformations and Experimental Protocols

The utility of substituted hexadienes is largely defined by the chemical reactions they undergo. Beyond the seminal Cope Rearrangement, the Diels-Alder reaction stands out as a critical tool for ring formation.

Experimental Protocol: The Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride

A classic example illustrating the Diels-Alder reaction involves the reaction of cyclopentadiene with maleic anhydride to form a substituted cyclohexene adduct.

Materials:

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Maleic anhydride

-

Ethyl acetate

-

Hexane

-

Craig tube

-

Centrifuge

Procedure:

-

Dissolve 175 mg of maleic anhydride in 0.8 mL of ethyl acetate in a Craig tube.

-

Add 0.8 mL of hexane and mix thoroughly.

-

Add 140 mg of freshly prepared cyclopentadiene to the solution.

-

Allow the reaction to proceed for approximately 5 minutes at room temperature.

-

Initiate crystallization by scratching the inside of the Craig tube.

-

Cool the mixture in an ice bath to maximize crystal formation.

-

Isolate the product crystals by centrifugation.[3]

This straightforward procedure provides a practical example of the efficiency and stereoselectivity of the Diels-Alder reaction in creating complex cyclic systems.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of substituted hexadienes, compiled from various studies.

Table 1: Synthesis of Substituted Hexadienes - Reaction Yields

| Reactants | Product | Reaction Type | Catalyst/Conditions | Yield (%) | Reference |

| Propionaldehyde, trans-crotyl alcohol | meso-3,4-dimethylhexa-1,5-diene | Multi-step synthesis | HCl, Ph3P=CH2/DMSO | 95 (isomeric purity) | [6] |

| Propionaldehyde, trans-crotyl alcohol | (±)-3,4-dimethylhexa-1,5-diene | Multi-step synthesis | HCl, Ph3P=CH2/DMSO | 96.5 (isomeric purity) | [6] |

| 1,5-cyclooctadiene, ethylene | 1,5-hexadiene | Ethenolysis | Re2O7 on alumina | Commercial Scale | [4] |

| Allyl chloride | 1,5-hexadiene | Reductive Coupling | Mg | Lab Scale | [4] |

| 4-Aryl-1,3-butadienes | Functionalized 1,3-dienes | Various | Transition metal catalysts | 50-73 |

Table 2: Spectroscopic Data for Selected Substituted Hexadienes

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (Solvent, δ ppm) | IR (cm-1) | Mass Spec (m/z) | Reference |

| Silyl-substituted hexadiene (Product 2A) | Signals corresponding to vinyl and silyl-functionalized alkyl protons are observed. | Data not provided | Data not provided | Data not provided | [7] |

| Silyl-substituted hexadiene (Product 2C) | Distinct signals for vinyl and functionalized alkyl protons, differing from isomer 2A. | Data not provided | Data not provided | Data not provided | [7] |

| E,E-2,4-Hexadiene | Data available in spectral databases. | 18.0, 131.5 | Data not provided | 82 (M+) |

Applications in Drug Development and Natural Product Synthesis

The rigid, three-dimensional structures that can be generated from substituted hexadienes make them attractive scaffolds in medicinal chemistry. While direct incorporation of a hexadiene moiety into approved drugs is not widespread, they serve as crucial intermediates in the synthesis of complex bioactive molecules.[8] The cyclohexene and cyclohexadiene cores are found in a variety of natural products with interesting biological activities, including neuroprotective, anti-inflammatory, antibacterial, and anticancer properties.[1]

For example, substituted cyclohexadienes are used in the synthesis of drimenol, a precursor to the biologically active compounds polygodial and warburganal.[1] Furthermore, the principles of diene reactivity are central to the synthesis of numerous pharmaceutical agents, even if the final product does not retain the diene structure. The ability to construct complex carbocyclic and heterocyclic systems with precise stereochemical control is a direct benefit of the chemistry developed around substituted hexadienes.

Visualizing Key Chemical Processes

To better illustrate the fundamental transformations of substituted hexadienes, the following diagrams, generated using the DOT language, depict the Cope rearrangement and a typical experimental workflow for a Diels-Alder reaction.

Caption: The Cope Rearrangement of a substituted 1,5-hexadiene proceeds through a chair-like transition state upon heating.

Caption: A typical experimental workflow for a Diels-Alder reaction.

Future Outlook

The field of substituted hexadiene chemistry continues to evolve, driven by the development of novel catalytic systems and a deeper understanding of reaction mechanisms. The demand for enantiomerically pure and highly functionalized molecules in drug discovery and materials science will undoubtedly fuel further innovation in the synthesis and application of this versatile class of compounds. Future research is expected to focus on the development of more sustainable synthetic methods, the exploration of new reaction pathways, and the application of substituted hexadienes in the creation of novel materials and therapeutics.

References

- 1. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxadiazole: A highly versatile scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,5-Hexadiene - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of meso- and (±)-3,4-dimethylhexa-1,5-diene and their acetylacetonatorhodium(I) complexes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 2,3-Dimethylhexa-1,5-diene via a Two-Step Protocol

For Research Use Only

Abstract

This application note provides a detailed experimental protocol for the synthesis of 2,3-dimethylhexa-1,5-diene, a valuable diene in organic synthesis. The described methodology follows a two-step sequence commencing with the synthesis of the key intermediate, 3-methyl-4-penten-2-one, followed by a Wittig olefination reaction. This protocol is intended for researchers in organic chemistry, materials science, and drug development.

Introduction

This compound is a branched diolefin that can serve as a monomer in polymerization reactions and as a building block in the synthesis of more complex organic molecules. Its synthesis can be approached through various routes. This document details a reliable two-step synthesis beginning with the preparation of a ketone precursor, 3-methyl-4-penten-2-one, which is subsequently converted to the target diene via a Wittig reaction. The Wittig reaction is a well-established method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphoranes, offering good control over the product structure.

Experimental Protocols

Part 1: Synthesis of 3-Methyl-4-penten-2-one

This procedure outlines the synthesis of the ketone intermediate, 3-methyl-4-penten-2-one, from di-n-butyl-crotyltin chloride and acetyl chloride.

Materials:

-

Di-n-butyl-crotyltin chloride

-

Acetyl chloride

-

Anhydrous reaction solvent (e.g., dichloromethane)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for workup and purification

Procedure:

-

Set up a dry, inert atmosphere in a round-bottom flask equipped with a magnetic stir bar.

-

Dissolve di-n-butyl-crotyltin chloride in the anhydrous solvent.

-

Cool the solution to an appropriate temperature (e.g., 0 °C).

-

Slowly add acetyl chloride to the solution via a dropping funnel over a period of 30 minutes.

-

Allow the reaction mixture to stir at 25 °C for 30 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain 3-methyl-4-penten-2-one.

Part 2: Synthesis of this compound via Wittig Reaction

This protocol describes the conversion of 3-methyl-4-penten-2-one to the final product, this compound, using a Wittig reagent.

Materials:

-

Methyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium or potassium tert-butoxide)

-

Anhydrous tetrahydrofuran (THF)

-

3-Methyl-4-penten-2-one (from Part 1)

-

Quenching solution (e.g., water or saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes for reagent transfer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for workup and purification

Procedure:

-

In a dry, inert-atmosphere-flushed round-bottom flask, suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base (e.g., n-butyllithium solution) dropwise to the suspension. A color change to deep yellow or orange indicates the formation of the ylide.

-

Stir the resulting phosphorane solution at room temperature for 1-2 hours.

-

Cool the ylide solution back to 0 °C.

-

Slowly add a solution of 3-methyl-4-penten-2-one in anhydrous THF to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting ketone.

-

Quench the reaction by the careful addition of water or saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation.

-

The crude product will contain triphenylphosphine oxide as a byproduct. Purify the this compound by distillation or column chromatography.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Boiling Point (°C) |

| 1 | 3-Methyl-4-penten-2-one | C₆H₁₀O | 98.14 | ~90 | 113.1 |

| 2 | This compound | C₈H₁₄ | 110.20 | 40-70 | Not specified |

Spectroscopic Data for this compound: [1]

-

¹³C NMR: Spectral data available.[1]

-

GC-MS: Mass spectrometry data available.[1]

-

IR: Vapor phase infrared spectral data available.[1]

Experimental Workflow

Caption: Workflow for the two-step synthesis of this compound.

Reaction Signaling Pathway (Wittig Reaction Mechanism)

Caption: Simplified mechanism of the Wittig olefination reaction.

References

Application Notes and Protocols for the Laboratory Preparation of 2,3-Dimethylhexa-1,5-diene and its Cope Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the laboratory synthesis of 2,3-dimethylhexa-1,5-diene, a key starting material for studying the Cope rearrangement. Two synthetic routes are presented: a Grignard-based approach and a Wittig reaction-based approach. Furthermore, a comprehensive protocol for the thermal Cope rearrangement of this compound to its isomer, 2,5-dimethylhexa-1,5-diene, is detailed. This[1][1]-sigmatropic rearrangement is a classic example of a pericyclic reaction, driven by thermal energy to form a more stable, conjugated diene system.[1][2][3] Characterization methods for both the starting material and the rearranged product are outlined, including spectroscopic and chromatographic techniques.

Introduction

The Cope rearrangement is a fundamental and extensively studied[1][1]-sigmatropic rearrangement of 1,5-dienes.[1][2] This thermal isomerization proceeds through a concerted, cyclic transition state, often favoring the formation of a more thermodynamically stable isomer.[3][4] The study of the Cope rearrangement provides valuable insights into reaction mechanisms, stereochemistry, and the principles of pericyclic reactions. This compound serves as an excellent model substrate to demonstrate this rearrangement, as it isomerizes to the more stable 2,5-dimethylhexa-1,5-diene upon heating. This document outlines reliable laboratory-scale procedures for the preparation of the starting diene and the subsequent thermal rearrangement.

Synthesis of this compound

Two effective methods for the synthesis of this compound are presented below.

Method 1: Grignard Reaction Approach

This two-step synthesis involves the Grignard reaction of allylmagnesium bromide with 2-butanone to form the tertiary alcohol, 2,3-dimethyl-5-hexen-3-ol, followed by dehydration to yield the desired diene.

Step 1: Synthesis of 2,3-Dimethyl-5-hexen-3-ol

The Grignard reagent, allylmagnesium bromide, is first prepared from allyl bromide and magnesium turnings in anhydrous diethyl ether. This is followed by the addition of 2-butanone. The reaction is quenched with a saturated aqueous solution of ammonium chloride.

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Add a solution of allyl bromide (1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel to initiate the Grignard reagent formation. Maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of 2-butanone (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain 2,3-dimethyl-5-hexen-3-ol.

| Parameter | Value |

| Reactants | 2-Butanone, Allyl Bromide, Magnesium |

| Solvent | Anhydrous Diethyl Ether |

| Reaction Time | ~3-4 hours |

| Typical Yield | 60-70% |

Step 2: Dehydration of 2,3-Dimethyl-5-hexen-3-ol

The tertiary alcohol is dehydrated using a mild acid catalyst, such as oxalic acid, to favor the formation of the desired terminal diene.

Experimental Protocol:

-

To a round-bottom flask equipped with a distillation apparatus, add 2,3-dimethyl-5-hexen-3-ol (1.0 eq) and a catalytic amount of oxalic acid (0.1 eq).

-

Heat the mixture gently. The product, this compound, will distill as it is formed.

-

Collect the distillate in a flask cooled in an ice bath.

-

Wash the distillate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous calcium chloride and re-distill to obtain the pure product.

| Parameter | Value |

| Reactant | 2,3-Dimethyl-5-hexen-3-ol |

| Catalyst | Oxalic Acid |